4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a piperazine ring at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and piperazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of an amino group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring instead of a piperazine ring.
Uniqueness
4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, piperazine ring, and carboxylic acid group makes it a versatile scaffold for various applications in medicinal chemistry and drug discovery.
Properties
CAS No. |
62122-78-5 |
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Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-amino-2-piperazin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N5O2/c10-7-6(8(15)16)5-12-9(13-7)14-3-1-11-2-4-14/h5,11H,1-4H2,(H,15,16)(H2,10,12,13) |
InChI Key |
GZUACVPGAQUYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
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